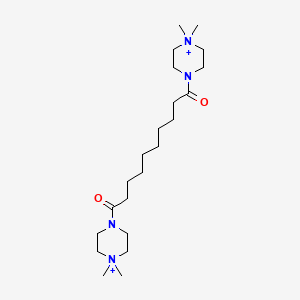
Iem 1054
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iem 1054 is a chemical compound with the molecular formula C22H44N4O2. It is known for its unique structure, which includes two piperazine rings connected by a decane chain with ketone groups at both ends.
Preparation Methods
The synthesis of Iem 1054 typically involves the reaction of 1,10-decanedione with 4,4-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Iem 1054 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The piperazine rings can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Iem 1054 has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug delivery systems.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Iem 1054 involves its interaction with molecular targets and pathways within biological systems. The piperazine rings can interact with proteins and enzymes, potentially affecting their function. The ketone groups may also play a role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar compounds to Iem 1054 include other piperazine derivatives and compounds with similar structural features. Some examples are:
- 1,4-Bis(4,4-dimethylpiperazin-4-ium-1-yl)butane-1,4-dione
- 1,6-Bis(4,4-dimethylpiperazin-4-ium-1-yl)hexane-1,6-dione
The uniqueness of this compound lies in its longer decane chain, which may impart different physical and chemical properties compared to shorter-chain analogs.
Properties
CAS No. |
61167-37-1 |
|---|---|
Molecular Formula |
C22H44N4O2+2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
1,10-bis(4,4-dimethylpiperazin-4-ium-1-yl)decane-1,10-dione |
InChI |
InChI=1S/C22H44N4O2/c1-25(2)17-13-23(14-18-25)21(27)11-9-7-5-6-8-10-12-22(28)24-15-19-26(3,4)20-16-24/h5-20H2,1-4H3/q+2 |
InChI Key |
PSSXUTDJTNJQQV-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCN(CC1)C(=O)CCCCCCCCC(=O)N2CC[N+](CC2)(C)C)C |
Canonical SMILES |
C[N+]1(CCN(CC1)C(=O)CCCCCCCCC(=O)N2CC[N+](CC2)(C)C)C |
Key on ui other cas no. |
61167-37-1 |
Synonyms |
IEM 1054 IEM 1054 diiodide IEM-1054 sebacinyl-bis(1-methylpiperazine-4-methyl iodide) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















